C.I. Vat Yellow 33
Overview
Description
C.I. Vat Yellow 33 is a vat dye known for its vibrant yellow color. Vat dyes are a class of dyes that are insoluble in water and must be reduced to a soluble form before application. This compound is primarily used for dyeing cellulosic fibers such as cotton. It is known for its excellent fastness properties, including resistance to washing, light, and chlorine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C.I. Vat Yellow 33 involves the reduction of the dye to its leuco form using a strong reducing agent such as sodium hydrosulfite in an alkaline solution. The leuco form is soluble in water and can be applied to the fiber. After application, the dye is oxidized back to its insoluble form, which is fixed within the fiber.
Industrial Production Methods: Industrial production of this compound typically involves the following steps:
Reduction: The dye is reduced to its leuco form using sodium hydrosulfite and sodium hydroxide.
Application: The soluble leuco form is applied to the fiber in a dye bath.
Oxidation: The dye is oxidized back to its insoluble form using air or an oxidizing agent.
Fixation: The dye is fixed within the fiber, providing excellent fastness properties.
Types of Reactions:
Reduction: The dye undergoes reduction to form the leuco compound, which is soluble in water.
Oxidation: The leuco compound is oxidized back to the original dye form, which is insoluble in water.
Common Reagents and Conditions:
Reducing Agent: Sodium hydrosulfite
Alkaline Solution: Sodium hydroxide
Oxidizing Agent: Air or other oxidizing agents
Major Products Formed:
Leuco Form: Soluble in water, used for application to fibers.
Insoluble Dye: Fixed within the fiber after oxidation.
Scientific Research Applications
C.I. Vat Yellow 33 has several scientific research applications, including:
Textile Industry: Used for dyeing cotton and other cellulosic fibers due to its excellent fastness properties.
Camouflage Fabrics: Used in military applications for near-infrared camouflage.
Research on Dyeing Processes: Studied for its dyeing behavior on various fibers and the optimization of dyeing conditions.
Mechanism of Action
The mechanism of action of C.I. Vat Yellow 33 involves the reduction of the dye to its leuco form, which penetrates the fibers. Upon oxidation, the dye reverts to its insoluble form and is fixed within the fibers. This process ensures that the dye remains stable and provides excellent fastness properties.
Comparison with Similar Compounds
- C.I. Vat Yellow 1
- C.I. Vat Blue 4
- C.I. Vat Green 1
Comparison: C.I. Vat Yellow 33 is unique due to its specific shade of yellow and its excellent fastness properties. Compared to other vat dyes, it offers superior resistance to washing, light, and chlorine. While other vat dyes like C.I. Vat Blue 4 and C.I. Vat Green 1 also provide good fastness properties, this compound is particularly valued for its vibrant yellow color and stability.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-[4-[[4-[4-[(9,10-dioxoanthracen-1-yl)carbamoyl]phenyl]phenyl]diazenyl]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H32N4O6/c59-49-39-7-1-3-9-41(39)51(61)47-43(49)11-5-13-45(47)55-53(63)35-19-15-31(16-20-35)33-23-27-37(28-24-33)57-58-38-29-25-34(26-30-38)32-17-21-36(22-18-32)54(64)56-46-14-6-12-44-48(46)52(62)42-10-4-2-8-40(42)50(44)60/h1-30H,(H,55,63)(H,56,64) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDUTMFFZHIJEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)NC8=CC=CC9=C8C(=O)C1=CC=CC=C1C9=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H32N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065280 | |
Record name | C.I. Vat Yellow 33 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
832.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | [1,1'-Biphenyl]-4-carboxamide, 4',4'''-(1,2-diazenediyl)bis[N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12227-50-8 | |
Record name | 4′,4′′′-(1,2-Diazenediyl)bis[N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)[1,1′-biphenyl]-4-carboxamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12227-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Vat Yellow 33 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012227508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carboxamide, 4',4'''-(1,2-diazenediyl)bis[N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Vat Yellow 33 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4',4'''-azobis[N-(9,10-dihydro-9,10-dioxo-1-anthryl)[1,1'-biphenyl]-4-carboxamide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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